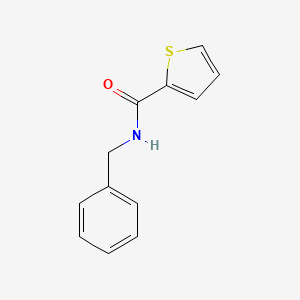

N-benzylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-benzylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGCLWNPEQTVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341593 | |

| Record name | N-benzylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-43-5 | |

| Record name | N-benzylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Benzylthiophene 2 Carboxamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches are fundamental to the preparation of N-benzylthiophene-2-carboxamide and its analogues. These methods typically involve the formation of the amide bond in a single key step from readily available precursors.

The most conventional route to this compound is the direct amidification reaction between a thiophene-2-carboxylic acid derivative and benzylamine (B48309). This can be accomplished by activating the carboxylic acid, for example, by converting it to an acid halide (e.g., thiophene-2-carbonyl chloride). The resulting activated species readily reacts with benzylamine, often in the presence of a base to neutralize the hydrogen halide byproduct.

Alternatively, peptide coupling agents can be used to facilitate the reaction directly from the carboxylic acid and amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed to form the amide bond under mild conditions. google.commdpi.com The reaction involves the activation of the carboxyl group by the coupling agent, followed by nucleophilic attack by the amine. mdpi.com

A typical procedure involves dissolving 5-bromothiophene-2-carboxylic acid in an anhydrous solvent like dichloromethane (B109758) (DCM), followed by the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and the coupling agent DCC. The amine is then added to this mixture to form the corresponding amide. mdpi.com

An alternative pathway to carboxamides involves the aminolysis of nitriles. This method can be used to synthesize a wide range of primary, secondary, and tertiary carboxamides by reacting a nitrile with ammonia, a primary amine, or a secondary amine, respectively. rsc.org For the synthesis of this compound, this would involve the reaction of thiophene-2-carbonitrile with benzylamine.

The reaction can be effectively catalyzed by cesium hydroxide (B78521) (CsOH) in water. Studies suggest that for reactions with primary amines, the pathway may proceed via an initial hydration of the nitrile to a primary carboxamide, followed by transamidation with the amine to yield the final N-substituted amide. rsc.org This method presents a clean synthesis route, utilizing water as a solvent and a simple catalyst. rsc.org

A two-step approach beginning with a nitrile precursor is a versatile method for producing N-substituted amides. The first step involves the hydration of the nitrile to a primary amide. The hydration of thiophene-2-carbonitrile would yield thiophene-2-carboxamide. This transformation can be achieved under acidic or basic conditions, or through transition-metal catalysis. oatext.comlibretexts.org For instance, the hydrolysis of nitriles can be conveniently induced under mildly basic conditions using hydrogen peroxide. libretexts.org Transition metal complexes, including those of osmium, can also competently catalyze the hydration of nitriles to amides. acs.org

The second step is the N-alkylation of the resulting primary amide (thiophene-2-carboxamide) with an alkylating agent like benzyl (B1604629) bromide to introduce the benzyl group and form the final product.

A more advanced and efficient strategy combines these steps into a tandem reaction. A novel approach allows for the direct synthesis of N-alkylated amides from nitriles, aldoximes (as water surrogates), and alcohols (as alkylating agents) in the presence of a Cp*Ir complex catalyst. rsc.orgrsc.org This tandem hydration/N-alkylation reaction first hydrates the nitrile to a primary amide, which is then immediately N-alkylated by the alcohol, providing a direct route to the desired N-alkylated amide from a nitrile and an alcohol. rsc.org

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives benefits significantly from such strategies, particularly those employing transition metals and zeolites.

Transition metals are powerful catalysts for forming carbon-nitrogen bonds, a key step in amide synthesis.

Iridium (Ir): Iridium catalysts have been developed for various amide synthesis protocols. One promising route is the synthesis of amides from aldehydes and hydroxylamines via an aldoxime intermediate. chemistryviews.org For the target molecule, this would involve reacting thiophene-2-carboxaldehyde with hydroxylamine (B1172632) in the presence of an air- and moisture-stable iridium half-sandwich complex. This method is notable for its efficiency, broad substrate scope, and the use of water as an environmentally benign solvent. chemistryviews.org Another advanced iridium-catalyzed strategy involves the C-H sulfonamidation of benzamides followed by an amide formation sequence, providing a direct method for constructing N-arylamides. acs.org Furthermore, iridium complexes are effective in the tandem hydration/N-alkylation of nitriles with alcohols, as previously mentioned. rsc.orgrsc.org

Copper (Cu): Copper catalysis is a cost-effective and versatile tool for amide synthesis. bohrium.com Copper-catalyzed systems can facilitate the N-arylation or N-alkylation of secondary amides, which are typically poor nucleophiles. acs.org This allows for the synthesis of tertiary amides from secondary amide precursors. For instance, N-phenylbenzamide can be coupled with aryl iodides using a simple copper iodide (CuI) catalyst. acs.org Copper catalysts are also effective in the hydrative synthesis of amides from terminal alkynes, sulfonyl azides, and water, offering a route that tolerates a wide range of functional groups under mild conditions. acs.org

Palladium (Pd): Palladium catalysis is exceptionally well-suited for aminocarbonylation reactions. organic-chemistry.org This process involves the introduction of a carbonyl group (CO) and an amine in a single step. To synthesize this compound, this would typically involve the palladium-catalyzed reaction of a 2-halothiophene (e.g., 2-iodothiophene (B115884) or 2-chlorothiophene) with benzylamine under an atmosphere of carbon monoxide. organic-chemistry.orgresearchgate.net These reactions can be performed under phosphine-free conditions or by using specialized ligands like Xantphos. organic-chemistry.org Another innovative palladium-catalyzed method is the oxidative aminocarbonylation of arylsilanes, which can be achieved using copper(II) fluoride (B91410) as a dual silane (B1218182) activator and mild oxidant at atmospheric CO pressure. acs.org

Table 1: Overview of Transition Metal-Catalyzed Amide Synthesis Reactions

| Metal Catalyst | Reaction Type | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Iridium (Ir) | Aldehyde-Hydroxylamine Coupling | Aldehydes, Hydroxylamine HCl | Air-stable catalyst; works in water. | chemistryviews.org |

| Tandem Nitrile Hydration/N-Alkylation | Nitriles, Alcohols, Aldoximes | Direct conversion of nitriles to N-alkylated amides. | rsc.orgrsc.org | |

| Copper (Cu) | N-Arylation of Secondary Amides | Secondary Amides, Aryl Iodides | Economical and avoids palladium/phosphine ligands. | acs.org |

| Hydrative Amide Synthesis | Terminal Alkynes, Sulfonyl Azides, Water | Mild conditions; tolerates labile functional groups. | acs.org | |

| Palladium (Pd) | Aminocarbonylation | Aryl/Heteroaryl Halides, Amines, CO | Excellent yields; can be phosphine-free. | organic-chemistry.orgresearchgate.net |

| Oxidative Aminocarbonylation | Arylsilanes, Amines, CO | Uses CuF₂ as activator/oxidant; mild conditions. | acs.org |

Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them effective shape-selective heterogeneous catalysts. Their acidic or basic properties can be tuned for various organic transformations. youtube.com In the context of amide synthesis, zeolites like H-β-zeolite have proven to be efficient, green, and recyclable heterogeneous catalysts for the transamidation of carboxamides with amines under solvent-free conditions. rsc.org

This methodology could be applied to synthesize this compound by reacting thiophene-2-carboxamide with benzylamine in the presence of H-β-zeolite at an elevated temperature. The key advantages of this approach include the ease of catalyst separation (simple filtration), high product purity, and the environmentally friendly nature of the solid acid catalyst. rsc.org The interaction of the thiophene (B33073) ring with the Brønsted acid sites within the zeolite cavities is a critical aspect of the catalytic process. rmiq.org

Amidification Reactions and Conditions

Catalytic Strategies for Amide Synthesis

Base-Catalyzed Aminolysis (e.g., CsOH)

The formation of the amide bond in this compound can be efficiently achieved through the aminolysis of a thiophene-2-carboxylate (B1233283) ester, such as methyl or ethyl thiophene-2-carboxylate, with benzylamine. While this reaction can proceed thermally, the use of a base catalyst can significantly enhance the reaction rate and yield.

Cesium hydroxide (CsOH) is a potent catalyst for such transformations. Its efficacy is attributed to the "cesium effect," where the large, soft cesium cation can activate the substrate. rsc.org In a typical procedure, the thiophene-2-carboxylate ester and benzylamine are reacted in the presence of a catalytic amount of CsOH, often in an aqueous medium. rsc.org The reaction likely proceeds through the initial activation of the nitrile by the cesium ion, followed by nucleophilic attack of the amine. rsc.org

| Reactants | Catalyst | Solvent | Conditions | Product |

| Methyl thiophene-2-carboxylate, Benzylamine | CsOH | Water | Heat | This compound |

This table illustrates a representative base-catalyzed aminolysis reaction.

Amide Reduction Pathways for Precursors

The amide functionality of this compound can be reduced to the corresponding amine, N-benzyl(thiophen-2-yl)methanamine. This transformation is a key step in producing derivatives with a flexible linker between the thiophene and benzyl moieties. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose. adichemistry.commasterorganicchemistry.comyoutube.com

The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the violent reactivity of LiAlH₄ with water. adichemistry.com The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the amide. youtube.com A subsequent series of steps, including the formation of an iminium ion intermediate, leads to the final amine product after an aqueous workup. adichemistry.com It is noteworthy that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides. youtube.com

| Starting Material | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | N-benzyl(thiophen-2-yl)methanamine |

This table outlines the reduction of the amide to an amine.

Derivatization Strategies of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted at the thiophene ring, the benzyl moiety, or the amide linkage itself.

Modifications at the Thiophene Ring System

The thiophene ring is a versatile platform for introducing a variety of functional groups and for the construction of more complex fused heterocyclic systems.

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the electron-withdrawing nature of the 2-carboxamide (B11827560) group. Generally, electron-withdrawing groups on the thiophene ring direct incoming electrophiles to the 4- and 5-positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with reagents like N-bromosuccinimide or N-chlorosuccinimide.

The this compound scaffold can serve as a precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-c]pyridines. mdpi.comnih.govnih.govresearchgate.net These fused systems are of significant interest due to their presence in various biologically active molecules. The synthesis of such systems often involves the construction of a pyridine (B92270) ring onto the thiophene core. For example, a common strategy involves the reaction of a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivative with reagents like triethyl orthoformate, followed by cyclization. researchgate.net While the direct conversion of this compound might require initial functionalization of the thiophene ring, it serves as a key starting point for these multi-step syntheses.

Modifications at the Benzyl Moiety

The benzyl group of this compound provides another avenue for derivatization. The aromatic ring of the benzyl moiety can undergo electrophilic substitution reactions, similar to the thiophene ring. The position of substitution on the benzene (B151609) ring will be governed by the directing effects of the alkyl-amide substituent. Furthermore, the benzylic protons can potentially be involved in radical reactions, although this is a less common strategy for this class of compounds. More intricate modifications could involve the use of pre-functionalized benzylamines in the initial synthesis, allowing for the introduction of a wide range of substituents on the benzyl ring. For example, using a methoxy-substituted benzylamine in the aminolysis reaction would yield an N-(methoxybenzyl)thiophene-2-carboxamide derivative.

Aromatic Substitution Reactions on the Benzyl Ring

The benzyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic rings. libretexts.org The outcome of these reactions is directed by the existing substituent on the benzene ring, in this case, the -CH2NHCO-thiophene group. This group is generally considered to be weakly activating and ortho-, para-directing due to the electron-donating nature of the alkyl chain. The reaction involves an electrophile attacking the electron-rich benzene ring, forming a resonance-stabilized carbocation known as a benzenonium intermediate, followed by the loss of a proton to restore aromaticity. msu.edu

Common electrophilic aromatic substitution reactions applicable to the benzyl ring include:

Nitration: Introducing a nitro group (-NO2) onto the aromatic ring is typically achieved by using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). libretexts.org This mixture generates the highly electrophilic nitronium ion (NO2+), which then reacts with the benzene ring. libretexts.org

Halogenation: The direct addition of a halogen (e.g., bromine or chlorine) to the benzyl ring can be accomplished. This reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination, to generate a more potent electrophile. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is achieved by reacting the compound with fuming sulfuric acid, which is a solution of sulfur trioxide (SO3) in sulfuric acid. libretexts.org

Friedel-Crafts Reactions: This category includes alkylation and acylation. Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst like AlCl3. libretexts.org A related and often more reliable method is Friedel-Crafts acylation, which introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The resulting aryl ketone can then be reduced to an alkyl group, avoiding the polyalkylation issues sometimes seen with direct alkylation. chemistry.coach

Table 1: Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

| Reaction | Reagents | Electrophile | Typical Product (Illustrative) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | N-(4-nitrobenzyl)thiophene-2-carboxamide |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | N-(4-bromobenzyl)thiophene-2-carboxamide |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4-((thiophen-2-ylcarboxamido)methyl)benzenesulfonic acid |

| Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | N-(4-acylbenzyl)thiophene-2-carboxamide |

Side-Chain Elongation and Functionalization

The methylene (B1212753) (-CH2-) bridge connecting the benzyl and amide moieties, known as the benzylic position, is a reactive site for various transformations. chemistry.coach The stability of benzylic radicals and carbocations, due to resonance with the adjacent aromatic ring, facilitates several key reactions. chemistry.coach

Benzylic Halogenation: The benzylic hydrogen can be selectively replaced by a halogen (typically bromine) under free-radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator. The resulting benzylic halide is a versatile intermediate.

Nucleophilic Substitution: The benzylic halide readily undergoes nucleophilic substitution reactions (via SN1 or SN2 pathways) with a wide range of nucleophiles. chemistry.coach This allows for the introduction of various functional groups, such as hydroxyl (-OH), alkoxy (-OR), or cyano (-CN), effectively functionalizing the side chain.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic position. chemistry.coach In the case of this compound, this would convert the methylene bridge into a carbonyl group, yielding an N-benzoylthiophene-2-carboxamide derivative. This transformation requires at least one benzylic proton to be present. chemistry.coach

Table 2: Functionalization of the Benzylic Side-Chain

| Reaction Type | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | N-(bromo(phenyl)methyl)thiophene-2-carboxamide | Selective halogenation at the benzylic carbon. |

| Nucleophilic Substitution | NaCN (example nucleophile) | N-(cyano(phenyl)methyl)thiophene-2-carboxamide | Displacement of the benzylic halide to introduce new functional groups. |

| Benzylic Oxidation | KMnO₄ or Na₂Cr₂O₇ | N-benzoylthiophene-2-carboxamide | Oxidation of the methylene bridge to a ketone. |

Modifications at the Carboxamide Linkage

The amide bond itself is a key point for structural modification, either by substitution on the amide nitrogen or by complete replacement with an isosteric group.

N-Alkylation and N-Acylation Reactions

Modification of the amide functionality through N-alkylation or N-acylation can significantly alter the compound's properties. derpharmachemica.com These reactions involve replacing the hydrogen atom on the amide nitrogen with an alkyl or acyl group.

The direct reaction of a neutral amide with an electrophile is often inefficient. derpharmachemica.com Therefore, the most common strategy involves first converting the amide into its more nucleophilic conjugate base (an amidate anion) using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). derpharmachemica.com This anion then readily reacts with an alkylating agent (e.g., an alkyl halide) or an acylating agent (e.g., an acyl chloride) to yield the N-substituted product. researchgate.netbath.ac.uk

Table 3: N-Alkylation and N-Acylation of the Carboxamide Linkage

| Reaction | Step 1: Reagent | Step 2: Reagent | Product Structure (Illustrative) |

|---|---|---|---|

| N-Alkylation | NaH | CH₃I (Methyl iodide) | N-benzyl-N-methylthiophene-2-carboxamide |

| N-Acylation | NaH | CH₃COCl (Acetyl chloride) | N-acetyl-N-benzylthiophene-2-carboxamide |

Isosteric Replacements of the Amide Bond

Bioisosteric replacement of the amide bond is a widely used strategy in medicinal chemistry to improve metabolic stability, permeability, and other pharmacokinetic properties while retaining biological activity. nih.gov An isostere is a functional group with similar physical and chemical properties to the group it replaces. Several heterocyclic and non-classical groups can serve as effective mimics of the trans-amide bond configuration. nih.gov

Key isosteric replacements for the amide linkage in the this compound scaffold include:

Thioamides: Replacing the carbonyl oxygen with sulfur results in a thioamide. This seemingly minor change can significantly impact hydrogen bonding capabilities and electronic properties.

1,2,3-Triazoles: This five-membered heterocycle is an excellent isostere for the trans-amide bond. nih.govnih.gov Specifically, a 1,4-disubstituted 1,2,3-triazole can be synthesized via "click chemistry" and effectively mimics the geometry and vector properties of the amide linkage, often conferring enhanced metabolic stability. chemrxiv.org

Oxadiazoles: Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are frequently used as amide isosteres. nih.gov They can replicate the planarity and dipole moment of an amide bond, potentially improving metabolic stability and cell permeability. nih.gov

Table 4: Potential Isosteric Replacements for the Amide Bond

| Original Structure | Isosteric Replacement | Resulting Linkage | Key Features |

|---|---|---|---|

| Amide | Thioamide | -C(=S)NH- | Altered H-bonding and electronics. |

| Amide | 1,2,3-Triazole | 1,4-disubstituted triazole ring | Excellent mimic of trans-amide geometry, metabolically stable. nih.govnih.gov |

| Amide | 1,2,4-Oxadiazole | 1,2,4-oxadiazole ring | Mimics planarity and dipole moment, can improve stability. nih.gov |

Advanced Spectroscopic and Structural Elucidation of N Benzylthiophene 2 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the precise structure of N-benzylthiophene-2-carboxamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Analysis for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons in the thiophene (B33073) ring, the benzyl (B1604629) group, and the amide linkage. The aromatic region would show signals for the five protons of the benzyl group's phenyl ring and the three protons of the thiophene ring. The thiophene protons typically appear as multiplets due to spin-spin coupling. The benzylic protons (CH₂) adjacent to the nitrogen atom would likely appear as a doublet, coupled to the amide proton (NH). The amide proton itself is expected to be a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent benzylic protons and quadrupole broadening from the nitrogen atom.

For a close analogue, N-benzylbenzamide , the ¹H NMR spectrum in CDCl₃ shows the benzylic protons (CH₂) as a doublet at δ 4.65 ppm and the aromatic protons in the range of δ 7.26-7.79 ppm. rsc.org The amide proton appears as a broad singlet at δ 6.44 ppm. rsc.org

Predicted ¹H NMR Data for this compound

This table presents predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (N-H) | ~8.0 - 8.5 | Broad Triplet | ~5-6 |

| Thiophene H5 | ~7.6 - 7.8 | Doublet of Doublets | |

| Thiophene H3 | ~7.5 - 7.7 | Doublet of Doublets | |

| Thiophene H4 | ~7.0 - 7.2 | Doublet of Doublets | |

| Benzyl (aromatic C-H) | ~7.2 - 7.4 | Multiplet | |

| Benzyl (CH₂) | ~4.6 - 4.8 | Doublet | ~5-6 |

¹³C NMR Analysis for Carbon Framework and Functional Group Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the amide, the carbons of the thiophene and benzyl rings, and the benzylic carbon. The amide carbonyl carbon is typically found in the downfield region of the spectrum, around 160-170 ppm. The aromatic carbons of both rings will resonate in the 120-140 ppm range. The benzylic carbon (CH₂) would appear further upfield.

In the analogue N-benzylbenzamide , the carbonyl carbon resonates at δ 167.5 ppm, while the benzylic carbon is at δ 44.2 ppm. rsc.org The aromatic carbons are observed between δ 127.1 and 138.2 ppm. rsc.org For a thiophene-containing analogue, Benzo[b]thiophene-2-carboxamide (B1267583) , the carbons of the benzothiophene (B83047) ring system are well-defined. researchgate.net

Predicted ¹³C NMR Data for this compound

This table presents predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide (C=O) | ~162 |

| Thiophene C2 | ~140 |

| Benzyl C1' (ipso) | ~138 |

| Thiophene C3, C5 | ~128 - 130 |

| Benzyl C2', C3', C4' | ~127 - 129 |

| Thiophene C4 | ~127 |

| Benzyl (CH₂) | ~44 |

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HMBC, HSQC)

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.eduresearchgate.net It would show correlations between the adjacent protons on the thiophene ring (H3-H4, H4-H5) and between the amide proton (NH) and the benzylic protons (CH₂). researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. sdsu.edunih.gov It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the thiophene and benzyl moieties, as well as the benzylic CH₂ group. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) couplings between protons and carbons. sdsu.edu This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

The amide proton (NH) to the benzylic carbon (CH₂) and the carbonyl carbon (C=O).

The benzylic protons (CH₂) to the amide carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring.

The thiophene protons (H3) to the amide carbonyl carbon (C=O) and other carbons within the thiophene ring. researchgate.netyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The FTIR spectrum of this compound shows characteristic absorption bands that confirm its structure. researchgate.net

A strong absorption band for the amide carbonyl group (C=O) stretching is observed around 1645 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a sharp band in the region of 3300-3500 cm⁻¹. libretexts.org The N-H bending vibration is also identifiable, often seen near 1597 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from both the thiophene and benzyl rings are expected just above 3000 cm⁻¹, while the C-H stretching of the benzylic CH₂ group appears just below 3000 cm⁻¹. libretexts.org The characteristic C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. vscht.czresearchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

| Amide N-H | Stretch | 3300 - 3500 | libretexts.org |

| Aromatic C-H | Stretch | 3000 - 3100 | libretexts.org |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | vscht.cz |

| Amide C=O | Stretch | ~1645 | researchgate.net |

| Amide N-H | Bend | ~1597 | researchgate.net |

| Aromatic C=C | Stretch | 1450 - 1600 | vscht.cz |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation pattern under electron impact (EI) is predictable. A primary fragmentation pathway for amides is the cleavage of the C-N bond. nih.gov For this compound, this would lead to two major fragment ions: the thiophene-2-carbonyl cation and the benzylamine (B48309) radical cation. Another common fragmentation is the benzylic cleavage, resulting in the formation of a stable tropylium (B1234903) ion (m/z 91) from the benzyl group. The thiophene ring itself can undergo characteristic fragmentation. Studies on related benzo[b]thiophene derivatives show that cleavage of the C-C bond adjacent to the carbonyl group is a dominant fragmentation pathway. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition and exact molecular formula of the compound. The theoretical exact mass of this compound (C₁₂H₁₁NOS) can be calculated and compared with the experimental value from HRMS to confirm its identity with high confidence.

Calculated Exact Mass for this compound

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| This compound | C₁₂H₁₁NOS | 218.0634 |

Mass Fragmentation Pathway Delineation

The mass fragmentation pathway of this compound, as determined by electron impact mass spectrometry (EI-MS), provides significant insights into its molecular structure. While a detailed fragmentation study specifically for this compound is not extensively reported in the reviewed literature, a logical pathway can be delineated based on the fundamental principles of mass spectrometry and the known fragmentation patterns of related thiophene carboxamides and benzyl-containing compounds.

The molecular ion peak [M]•+ is expected to be observed, and its fragmentation would likely proceed through several key pathways:

Alpha-Cleavage: A primary fragmentation event is the cleavage of the C-N bond, which is a common pathway for amides. This would result in the formation of the thiophene-2-carbonyl cation and a benzylamine radical, or conversely, a benzyl cation and a thiophene-2-carboxamide radical. The benzyl cation (C7H7+) at m/z 91 is a particularly stable and abundant fragment in the mass spectra of benzyl-containing compounds.

McLafferty-type Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom from the benzyl group to the carbonyl oxygen could occur, followed by cleavage to yield a neutral benzaldehyde (B42025) molecule and a charged thiophene-2-carboxamide fragment.

Fragmentation of the Thiophene Ring: The thiophene ring itself can undergo fragmentation, typically involving the loss of a neutral acetylene (B1199291) (C2H2) molecule or a thioformyl (B1219250) radical (CHS•).

Cleavage of the Amide Bond: Direct cleavage of the amide bond can lead to the formation of the thiophenoyl cation (C5H3OS+) and the benzylaminyl radical.

The expected major fragments and their proposed assignments are summarized in the table below.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 217 | Molecular Ion | [C12H11NOS]•+ | - |

| 111 | Thiophenoyl cation | [C5H3OS]+ | Cleavage of the C-N bond |

| 106 | Benzylaminyl radical cation | [C7H8N]•+ | Cleavage of the C-C bond adjacent to the carbonyl group |

| 91 | Tropylium cation (from benzyl cation) | [C7H7]+ | Alpha-cleavage at the benzylic position |

| 83 | Thiophene radical cation | [C4H3S]•+ | Loss of CO from the thiophenoyl cation |

| 77 | Phenyl cation | [C6H5]+ | Loss of CH2 from the benzyl cation |

This table represents a theoretical fragmentation pattern based on known principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure report for this compound was not found in the surveyed literature, analysis of closely related analogues provides a strong basis for understanding its solid-state conformation.

Crystal System, Space Group, and Unit Cell Parameters

The crystal structures of analogues such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and N-(2-Nitrophenyl)thiophene-2-carboxamide have been reported. For instance, N-(2-Nitrophenyl)thiophene-2-carboxamide crystallizes in the monoclinic system with the space group P21/c. nih.gov It is plausible that this compound would adopt a similar crystal system, likely monoclinic or orthorhombic, which are common for organic molecules of this nature. The unit cell parameters would be dependent on the specific packing arrangement adopted by the molecules in the crystal lattice.

Table of Crystallographic Data for an Analogue Compound: N-(2-Nitrophenyl)thiophene-2-carboxamide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.541(3) |

| b (Å) | 7.942(2) |

| c (Å) | 10.592(2) |

| α (°) | 90 |

| β (°) | 94.78(3) |

| γ (°) | 90 |

| Volume (ų) | 1135.2(4) |

| Z | 4 |

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is anticipated to be a dominant feature in the crystal packing of this compound. The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Intramolecular hydrogen bonds are possible, for instance, between the N-H proton and the sulfur atom of the thiophene ring, which could influence the conformation of the molecule.

Intermolecularly, N-H···O=C hydrogen bonds are expected to be a primary motif, leading to the formation of chains or dimeric structures. In the crystal structure of N-(2-Nitrophenyl)thiophene-2-carboxamide, an intramolecular N—H···O hydrogen bond is observed, creating an S(6) ring motif. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (carbon, hydrogen, nitrogen, sulfur) in a compound, which serves to confirm its empirical and molecular formula. While specific experimental data for this compound was not found in the reviewed literature, the theoretical elemental composition can be calculated based on its molecular formula, C12H11NOS.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 66.33 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.10 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.45 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.36 |

| Sulfur | S | 32.065 | 1 | 32.065 | 14.76 |

| Total | 217.291 | 100.00 |

The values in this table are theoretical and would be confirmed experimentally by elemental analysis.

Computational Chemistry and Theoretical Investigations of N Benzylthiophene 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods provide a foundational understanding of a compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like N-benzylthiophene-2-carboxamide.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process provides crucial data on bond lengths, bond angles, and dihedral angles.

For thiophene-2-carboxamides, conformational analysis is key to understanding their structure. Studies on related N-glycosyl-thiophene-2-carboxamides using DFT calculations have shown that the s-cis conformer, where the carbonyl oxygen and the thiophene's sulfur atom are on the same side of the C-C bond, is generally more stable than the s-trans isomer nih.govuniversityofgalway.ie. This preference is often due to favorable intramolecular interactions. For the parent thiophene-2-carboxamide, the s-cis conformer was found to be more stable by 0.83 kcal/mol nih.govuniversityofgalway.ie. It is plausible that this compound adopts a similar low-energy conformation, stabilized by the arrangement of the thiophene (B33073) ring relative to the amide group.

Table 1: Representative Optimized Geometrical Parameters for a Thiophene-2-Carboxamide Core Structure (Calculated via DFT) Note: These are typical values for the thiophene-carboxamide scaffold and not specific experimental values for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S1–C2 | 1.73 - 1.75 |

| Bond Length (Å) | C5–S1 | 1.73 - 1.75 |

| Bond Length (Å) | C=O (Carbonyl) | ~1.23 |

| Bond Length (Å) | C-N (Amide) | ~1.35 |

| Bond Angle (°) | O=C-N | ~122 |

| Bond Angle (°) | C-N-H | ~120 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties wikipedia.org. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comlibretexts.org. The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity scialert.net. The LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, determining the molecule's electrophilicity scialert.netmdpi.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity mdpi.comnih.gov. A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions scialert.net. For various thiophene-2-carboxamide derivatives, DFT studies have reported HOMO-LUMO energy gaps ranging from approximately 3.11 eV to 5.07 eV, reflecting their stable yet reactive nature nih.govresearchgate.net.

In this compound, the HOMO is expected to be primarily distributed over the electron-rich thiophene ring and the sulfur atom. The LUMO is likely localized across the π-conjugated system that includes the carboxamide group and the benzyl (B1604629) ring. This distribution facilitates charge transfer interactions within the molecule, which is crucial for its reactivity and biological activity.

Table 2: Representative Frontier Molecular Orbital Energies for Thiophene-2-Carboxamide Derivatives (Calculated via DFT) Note: These values are illustrative examples from studies on various thiophene carboxamide derivatives.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.0 to -6.0 |

| ELUMO | -1.0 to -2.5 |

| Energy Gap (ΔE) | 3.1 to 5.1 |

The Electrostatic Potential (ESP), also known as the Molecular Electrostatic Potential (MEP), map is a valuable tool for visualizing the charge distribution on a molecule's surface nih.gov. It helps identify electron-rich and electron-deficient regions, thereby predicting how a molecule will interact with other charged species, including biological receptors researchgate.netchemrxiv.org.

In an EPS map, regions of negative potential are typically colored red or yellow, indicating electron-rich areas that are prone to electrophilic attack. For this compound, these negative regions are expected to be concentrated around the highly electronegative carbonyl oxygen atom and, to a lesser extent, the sulfur atom of the thiophene ring nih.govresearchgate.net. Conversely, regions of positive potential are colored blue, highlighting electron-deficient areas susceptible to nucleophilic attack. These positive regions are typically found around the amide hydrogen (N-H) and other hydrogen atoms attached to the aromatic rings nih.gov. This charge distribution is critical for forming intermolecular interactions, such as hydrogen bonds, which are vital for molecular recognition and binding.

Theoretical vibrational frequency analysis, typically performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. This analysis calculates the frequencies of the normal modes of vibration, which correspond to specific bond stretches, bends, and torsions within the molecule.

The calculated frequencies are usually harmonic, while experimental frequencies are anharmonic. Consequently, theoretical values are often uniformly higher than experimental ones and are typically scaled by an empirical factor to improve agreement rsc.org. This computational analysis is invaluable for assigning specific absorption bands in experimental spectra to particular molecular motions. For this compound, key vibrational modes would include the N-H stretching of the amide, the C=O stretching of the carbonyl group, C-N stretching, and various vibrations associated with the thiophene and benzyl rings.

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups in this compound Note: These are typical frequency ranges for the specified functional groups and are not specific calculated values for the title compound.

| Vibrational Mode | Typical Frequency Range (cm-1) |

|---|---|

| N-H Stretch (Amide) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Amide I) | 1650 - 1690 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C-N Stretch (Amide III) | 1250 - 1350 |

| Thiophene Ring Vibrations | 800 - 1500 |

Density Functional Theory (DFT) Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein) nih.gov. This method is extensively used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-protein interactions.

For this compound, docking simulations can identify potential biological targets and elucidate its binding mode. Studies on related benzothiophene (B83047) and thiophene-2-carboxamide derivatives have shown their potential to bind to various protein targets, including cannabinoid receptors and enzymes involved in bacterial or cancer pathways nih.govnih.gov.

The binding interactions are typically a combination of:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. These interactions are crucial for anchoring the ligand in the receptor's binding pocket.

Hydrophobic Interactions: The nonpolar benzyl and thiophene rings can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding site.

π-Interactions: The aromatic rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or form π-cation interactions with charged residues such as lysine or arginine nih.gov.

The output of a docking simulation includes a binding energy or score (often in kcal/mol), which estimates the binding affinity. Lower binding energies generally indicate a more stable ligand-protein complex. For similar thiophene derivatives, reported binding energies often range from -6.0 to -8.0 kcal/mol, indicating significant binding affinity nih.govresearchgate.net.

Table 4: Illustrative Molecular Docking Results for a Thiophene Carboxamide Derivative Note: This table presents hypothetical data based on typical findings for related compounds to illustrate the output of a docking study.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase (e.g., 4Y72) | -7.5 | Lys72, Asp184 | Hydrogen Bond (with C=O) |

| Leu132, Val80 | Hydrophobic Interaction | ||

| Phe183 | π-π Stacking (with benzyl ring) | ||

| CB2 Receptor (e.g., 5ZTY) | -8.0 | Lys109 | π-Cation Interaction |

Ligand-Protein Interaction Profiling

Computational screening techniques are pivotal in identifying the potential biological targets of this compound by simulating its interaction with a wide array of proteins. This profiling helps in understanding the compound's mechanism of action and its potential therapeutic applications. For instance, studies on similar thiophene-2-carboxamide derivatives have shown that these molecules can effectively bind to the active sites of various enzymes, suggesting their potential as inhibitors. The thiophene ring, with its aromatic character, is critical in establishing the interaction profile and has been observed to form advanced interactions beyond those of comparable structures in certain biological pockets.

The versatility of the thiophene-2-carboxamide scaffold allows it to interact with a range of protein targets. Molecular docking studies on derivatives have revealed interactions with enzymes such as cyclooxygenase-2 (COX-2) and β-lactamase. These studies indicate that the thiophene-2-carboxamide core is crucial for maintaining activity, while substitutions on the benzyl and phenyl rings significantly influence the efficacy of the interaction.

Prediction of Binding Affinities and Binding Modes with Biological Targets

Molecular docking simulations are instrumental in predicting how this compound binds to a protein's active site and the strength of this binding, often expressed as a docking score or binding energy. For a series of 4,5-diarylthiophene-2-carboxamide derivatives, docking studies against the cyclooxygenase-2 (COX-2) receptor have demonstrated that these compounds exhibit specific and effective binding within the active site, with some derivatives showing high binding free energies comparable to standard drugs like diclofenac sodium ias.ac.in.

In studies of other thiophene-2-carboxamide analogues, molecular docking has revealed impressive glide scores, indicating strong binding affinities. For example, certain derivatives have shown docking scores ranging from -6 to -12 kcal/mol researchgate.net. The binding pattern often involves a combination of hydrogen bonds and hydrophobic interactions with the amino acid residues in the protein's binding pocket. For instance, in the case of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues targeting the β-lactamase enzyme from Escherichia coli, docking studies have highlighted key hydrogen bonding and hydrophobic interactions within the binding cavity semanticscholar.org.

| Compound Family | Target Protein | Predicted Binding Affinity/Score | Key Interacting Residues (Example) |

| 4,5-Diarylthiophene-2-carboxamides | Cyclooxygenase-2 (COX-2) | High binding free energy (e.g., -11.67 kcal/mol) | Specific interactions with key residues in the active site |

| Thiophene sulfonamide derivatives | Enoyl acyl carrier protein reductase InhA | Docking scores ranging from -6 to -12 kcal/mol | Not specified |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | β-lactamase (E. coli) | Good fit and interactions within the binding pocket | R44, E64, R65, A172, T264 (for reference ligand) |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

A detailed analysis of the docking results for thiophene-2-carboxamide derivatives provides a deeper understanding of the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the compound's biological activity.

Hydrogen Bonds: The carboxamide linkage (-CONH-) is a key feature, with the nitrogen and oxygen atoms frequently participating in hydrogen bonds with amino acid residues in the protein's active site. For example, in the interaction of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues with β-lactamase, hydrogen bonding interactions were observed to be crucial for binding semanticscholar.org.

Hydrophobic Interactions: The thiophene and benzyl rings of this compound provide significant hydrophobic surfaces that can interact with nonpolar residues in the binding pocket. These interactions are vital for the proper orientation and anchoring of the ligand within the active site. Studies on various thiophene-carboxamide derivatives consistently highlight the importance of hydrophobic interactions in their binding modes ias.ac.insemanticscholar.org.

Pi-Pi Stacking: The aromatic nature of both the thiophene and benzyl rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions can significantly contribute to the binding affinity.

Other Interactions: The sulfur atom of the thiophene ring can participate in various non-covalent interactions, including sulfur-aromatic and lone pair-π interactions, further stabilizing the complex.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. MD simulations of thiophene carboxamide derivatives complexed with their target proteins have been performed to assess the stability of the predicted binding modes.

These simulations, which can span from nanoseconds to microseconds, track the movements of the ligand and protein atoms, allowing researchers to observe the conformational changes and the persistence of key intermolecular interactions. For instance, MD simulations of certain thiophene sulfonamide derivatives with impressive docking scores were conducted to gain deeper insights into their dynamic behavior and stability within the protein's active site researchgate.net. Similarly, a 200-ns MD simulation was used to assess the binding stability of phenylthiophene-2-carboxylate compounds with protein tyrosine phosphatase researchgate.net. The results of such simulations often confirm that the ligand remains stably bound in the active site, and the key interactions identified in docking studies are maintained throughout the simulation.

Theoretical Prediction of Drug-like Properties (e.g., ADME-related computational assessments)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. For this compound and its analogues, various computational models are used to predict these properties.

Lipinski's Rule of Five: This rule is often the first filter to assess the drug-likeness of a compound based on its physicochemical properties. Thiophene-2-carboxamide derivatives have been evaluated based on Lipinski's Rule of Five, with many compounds adhering to the criteria for good oral bioavailability researchgate.netnih.gov. These criteria include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

ADME Predictions: More detailed computational assessments predict specific ADME parameters. For various thiophene-based compounds, properties such as aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes have been predicted using software tools nih.govmdpi.com. For example, studies on thiophene carboxamide derivatives have indicated that these structures are in agreement with FDA-approved drugs and are suitable for oral administration based on a wide variety of ADME-T parameters mdpi.com.

| ADME Parameter | Predicted Outcome for Thiophene-2-Carboxamide Analogues |

| Oral Bioavailability | Generally good, often adhering to Lipinski's Rule of Five |

| Solubility | Varies depending on substituents, but generally within an acceptable range for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Dependent on specific structural features; can be predicted computationally |

| Intestinal Absorption | Often predicted to be high |

| Cytochrome P450 (CYP) Inhibition | Some derivatives may show potential for CYP inhibition, which needs to be considered |

Investigation of Biological Activities and Molecular Mechanisms

Anti-inflammatory Effects

Thiophene (B33073) derivatives, the broader chemical class to which N-benzylthiophene-2-carboxamide belongs, have been recognized for their potential anti-inflammatory properties. semanticscholar.org The thiophene ring is a versatile scaffold in medicinal chemistry and has been incorporated into various compounds exhibiting a range of biological activities. semanticscholar.org While specific studies focusing solely on the anti-inflammatory effects of this compound are not extensively detailed in the available research, the general anti-inflammatory potential of the thiophene core suggests a plausible avenue for its biological activity.

Antiparasitic Activities (in vitro and in vivo animal models)

The thiophene-2-carboxamide scaffold has demonstrated significant potential as a source of novel antiparasitic agents, with research highlighting its activity against a range of parasites.

Substituted thiophene carboxamide derivatives have been the subject of quantitative structure-activity relationship (QSAR) studies to design and optimize their antitubercular activity. jetir.org These studies aim to identify the key structural features that contribute to the inhibition of Mycobacterium tuberculosis. Furthermore, research on benzo[b]thiophene-2-carboxylic acid derivatives has shown promising results against this bacterium. nih.gov

While not a direct analogue, the structurally related N-benzyl-5-nitrofuran-2-carboxamide has undergone optimization as an antitubercular agent. nih.govresearchwithrutgers.com This highlights the potential of the N-benzyl carboxamide moiety in conjunction with a five-membered heterocyclic ring for activity against M. tuberculosis. Compounds from this series have exhibited potent in vitro activity against the H37Rv strain of M. tuberculosis with minimal inhibitory concentration (MIC) values as low as 0.019–0.20 μM. nih.gov

Thiophene derivatives have emerged as a promising class of compounds in the search for new treatments against leishmaniasis. nih.govsemanticscholar.org Several studies have demonstrated the potent in vitro activity of various thiophene-based compounds against different Leishmania species.

For instance, a series of thiophene derivatives were evaluated for their activity against Leishmania major, the causative agent of cutaneous leishmaniasis. nih.gov In this study, several compounds exhibited significant parasitic activity against L. major promastigotes, with one of the most potent compounds, 5D , showing an EC50 value of 0.09 ± 0.02 µM. nih.gov The activity of these compounds was also assessed against intracellular amastigotes, the clinically relevant form of the parasite, in an in vitro infection model using murine macrophages. nih.gov

Another study focused on 5-nitrothiophene-2-carboxamides, which showed promising antileishmanial activity. dur.ac.ukdur.ac.uk These compounds were found to be bioactivated by a type I nitroreductase in Leishmania, leading to the generation of reactive metabolites that are thought to be responsible for the parasiticidal effect. dur.ac.ukdur.ac.uk Furthermore, research on 2-amino-thiophene derivatives has also yielded compounds with significant activity against Leishmania infantum, the parasite responsible for visceral leishmaniasis. nih.gov Some of these derivatives displayed EC50 values in the low micromolar range. nih.gov

| Compound Class | Leishmania Species | Activity/EC50 |

|---|---|---|

| Thiophene derivative 5D | L. major promastigotes | 0.09 ± 0.02 µM |

| 5-Nitrothiophene-2-carboxamides | Leishmania spp. | Promising activity |

| 2-Amino-thiophene derivatives | L. infantum | Low micromolar range |

The broad anti-infective properties of thiophene derivatives suggest their potential against a wider range of parasites beyond Mycobacterium and Leishmania. The versatility of the thiophene scaffold allows for a wide range of structural modifications, enabling the exploration of its activity against various parasitic targets. semanticscholar.org While specific studies on this compound against other parasites are limited, the established antiparasitic activity of the core thiophene-2-carboxamide structure warrants further investigation into its broader spectrum of action.

Enzyme Inhibition Profiling

The capacity of this compound to inhibit the activity of various enzymes is a key area of investigation for its potential therapeutic applications. This section details the available research findings on its inhibitory effects on Succinate Dehydrogenase, Insulysin Enzyme, Lysyl Oxidase, and Endothelin-Converting Enzyme.

Succinate dehydrogenase (SDH) is a crucial enzyme complex involved in both the citric acid cycle and the electron transport chain. nih.govcabidigitallibrary.org Inhibition of SDH can have significant effects on cellular metabolism and is a target for some fungicides. nih.govnih.gov

Extensive searches of scientific databases and literature have revealed no specific studies investigating the inhibitory activity of this compound against Succinate Dehydrogenase. While various carboxamide derivatives have been explored as SDH inhibitors, research has not yet focused on this particular compound. nih.gov

Table 1: Succinate Dehydrogenase (SDH) Inhibition Data for this compound

| Compound | Target Enzyme | Inhibition Data (IC50) | Source |

|---|

Insulysin, or insulin-degrading enzyme (IDE), is a primary enzyme responsible for the degradation of insulin and other bioactive peptides. nih.govnih.gov Its inhibition is being explored as a potential therapeutic strategy for diabetes. nih.govmdpi.com

There is currently no publicly available research data on the inhibitory effect of this compound on the Insulysin Enzyme.

Table 2: Insulysin Enzyme (IDE) Inhibition Data for this compound

| Compound | Target Enzyme | Inhibition Data (IC50) | Source |

|---|

Lysyl oxidase (LOX) is an enzyme that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix. nih.gov Its inhibition is a target in the development of anti-fibrotic and anti-cancer therapies. nih.govgoogle.com

Direct inhibitory studies on this compound against Lysyl Oxidase have not been reported in the available literature. However, a study on anti-metastatic inhibitors of LOX investigated a series of compounds with an aminomethylenethiophene (AMT) scaffold. nih.gov Within this research, the closely related compound, 5-(Aminomethyl)-N-benzylthiophene-2-carboxamide, was synthesized and evaluated. The study noted that the introduction of the carboxamide group did not lead to an improvement in LOX inhibition when compared to other analogues. nih.gov This suggests that while the thiophene-2-carboxamide scaffold has been considered in the design of LOX inhibitors, the specific N-benzyl substitution may not confer potent inhibitory activity.

Table 3: Lysyl Oxidase (LOX) Inhibition Data for this compound

| Compound | Target Enzyme | Inhibition Data (IC50) | Source |

|---|

Endothelin-converting enzyme (ECE) is a metalloprotease that catalyzes the final step in the biosynthesis of the potent vasoconstrictor endothelin. nih.govnih.gov Inhibition of ECE is a therapeutic target for cardiovascular diseases. nih.govmdpi.com

No research findings on the inhibition of Endothelin-Converting Enzyme by this compound have been identified in the scientific literature.

Table 4: Endothelin-Converting Enzyme (ECE) Inhibition Data for this compound

| Compound | Target Enzyme | Inhibition Data (IC50) | Source |

|---|

Receptor Agonist/Antagonist Activities

The interaction of this compound with cellular receptors is another important aspect of its pharmacological profile. This section focuses on its activity at the Serotonin 5-HT4 receptor.

The Serotonin 5-HT4 receptor is a G-protein coupled receptor that is primarily found in the gastrointestinal tract, urinary bladder, heart, and central nervous system. nih.gov Agonists of this receptor have been developed for the treatment of gastrointestinal motility disorders. nih.govdrugbank.com

While there is research on the synthesis of various thiophene carboxamide derivatives as potential Serotonin 5-HT4 receptor agonists, specific data regarding the agonistic activity of this compound at this receptor is not available in the current body of scientific literature.

Table 5: Serotonin 5-HT4 Receptor Agonism Data for this compound

| Compound | Target Receptor | Agonist Activity (EC50) | Source |

|---|

Opioid Receptor Modulation (e.g., Mu-opioid receptor, Delta-opioid receptor, Kappa-opioid receptor)

Research into the interaction of thiophene-2-carboxamide derivatives with opioid receptors has identified a class of potent analgesics. Specifically, studies on benzo[b]thiophene-2-carboxamide (B1267583) analogs have revealed novel opioid receptor agonists. tmu.edu.twnih.gov One particular racemic compound from this class, referred to as compound 25, has been shown to activate the mu-opioid receptor (MOR) with significant potency and efficacy. tmu.edu.twnih.govresearchgate.net This activation occurs through both the cyclic adenosine (B11128) monophosphate (cAMP) and β-arrestin-2-mediated signaling pathways. tmu.edu.twnih.govresearchgate.net

In addition to its strong activity at the MOR, compound 25 also interacts with the delta-opioid receptor (DOR) and the nociceptin-orphanin FQ opioid peptide (NOP) receptor, albeit with weaker potencies, via the cAMP pathway. tmu.edu.twnih.govresearchgate.net This compound demonstrated potent antinociceptive effects in models of thermal-stimulated pain and inflammatory-induced allodynia. tmu.edu.twnih.gov Notably, these analgesic effects were achieved with less inhibition of gastrointestinal transit and reduced development of antinociceptive tolerance compared to morphine. tmu.edu.twnih.gov

| Receptor | Signaling Pathway | Potency |

|---|---|---|

| Mu-opioid receptor (MOR) | cAMP and β-arrestin-2 | Strong |

| Delta-opioid receptor (DOR) | cAMP | Weak |

| Nociceptin-orphanin FQ peptide (NOP) receptor | cAMP | Weak |

Neuropeptide Y5 Receptor Antagonism

Neuropeptide Y (NPY) receptors, particularly the Y1 and Y5 subtypes, are recognized for their role in mediating the orexigenic (appetite-stimulating) effects of NPY. nih.govresearchgate.net Antagonism of these receptors has been investigated as a potential strategy for developing anti-obesity therapeutics. nih.govnih.gov While potent and selective antagonists for the Y5 receptor have been developed and evaluated in clinical trials, such as MK-0557, current scientific literature derived from the search does not establish a direct link between this compound and antagonistic activity at the Neuropeptide Y5 receptor. nih.govnih.gov

Muscarinic Acetylcholine Receptor (mAChR) Interactions

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors involved in a wide array of physiological functions. nih.govnih.gov They are broadly classified into M1-like (M1, M3, M5) and M2-like (M2, M4) receptor groups based on their signaling mechanisms. nih.gov Despite the extensive research into mAChR modulators for various therapeutic applications, a review of the available research literature did not yield specific information regarding the interaction of this compound with any of the muscarinic acetylcholine receptor subtypes.

Modulation of Amyloid Beta (Aβ42) Aggregation

A class of compounds structurally related to this compound has been investigated for its ability to modulate the aggregation of amyloid beta (Aβ42), a process central to the pathology of Alzheimer's disease. nih.govresearchgate.net Specifically, a series of N-phenylbenzo[b]thiophene-2-carboxamide derivatives were designed and synthesized to act as Aβ42 aggregation modulators. nih.govresearchgate.net

Thioflavin-T fluorescence-based kinetic studies revealed that the effect of these compounds on Aβ42 aggregation is highly dependent on their chemical structure. nih.govresearchgate.net

Inhibition of Aggregation : Compounds possessing a methoxyphenol pharmacophore, such as compounds 4a, 4b, 5a, and 5b, demonstrated a concentration-dependent inhibition of Aβ42 aggregation. nih.govresearchgate.net Compound 4b showed the highest level of inhibition at 54%. Furthermore, compounds 5a and 5b were found to provide significant neuroprotection against Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells. nih.govresearchgate.net

Acceleration of Aggregation : In contrast, the incorporation of a 4-methoxyphenyl ring, as seen in compounds 4d and 5d, led to a significant promotion of Aβ42 fibrillogenesis. nih.govresearchgate.net Compound 4d, at a concentration of 25 μM, increased Aβ42 fibrillogenesis by 2.7-fold. nih.govresearchgate.net

These findings, confirmed by electron microscopy, highlight the dual capacity of the benzo[b]thiophene-2-carboxamide scaffold to either inhibit or accelerate Aβ42 aggregation based on substituent groups. nih.govresearchgate.net Molecular docking studies suggest the orientation of the bicyclic benzo[b]thiophene ring is a key factor in determining this modulatory activity. nih.govresearchgate.net

| Compound | Key Structural Feature | Effect on Aβ42 Aggregation | Maximum Effect Observed |

|---|---|---|---|

| 4b | Methoxyphenol | Inhibition | 54% inhibition |

| 4d | 4-Methoxyphenyl | Acceleration | 2.7-fold increase |

| 5a | Methoxyphenol | Inhibition & Neuroprotection | Not specified |

| 5b | Methoxyphenol | Inhibition & Neuroprotection | Not specified |

Antiviral Properties

A series of N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized and evaluated as a novel class of inhibitors against human enterovirus 71 (EV71). rsc.orgresearchgate.net In in vitro studies using rhabdomyosarcoma (RD) cell lines, most of the derivatives demonstrated anti-EV71 activity in the low micromolar range. rsc.orgresearchgate.net

The most potent compound identified in the series was 5a, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide. rsc.orgresearchgate.net This compound exhibited an EC50 (half-maximal effective concentration) of 1.42 μM against EV71. rsc.org While this was less potent than the reference anti-EV71 drug enviroxime (EC50 = 0.15 μM), it established this chemical class as a promising scaffold for further development. rsc.orgresearchgate.net Preliminary structure-activity relationship (SAR) studies indicated that the thiophene-2-carboxamide core is essential for maintaining antiviral activity, while the N-substituent phenyl groups significantly influence the anti-EV71 efficacy. rsc.orgresearchgate.net

| Compound | Chemical Name | EC50 (μM) |

|---|---|---|

| 5a | N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide | 1.42 |

| Enviroxime (Reference) | - | 0.15 |

Structure Activity Relationship Sar Studies and Drug Design Principles

Identification of Key Pharmacophores and Structural Motifs

The thiophene-2-carboxamide core is a well-established scaffold in medicinal chemistry, recognized for its ability to participate in various biological interactions. Thiophene (B33073), a bioisostere of the benzene (B151609) ring, is a privileged pharmacophore due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The carboxamide group is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for crucial interactions with biological targets such as enzymes and receptors. nih.gov

In studies on related N-phenylbenzo[b]thiophene-2-carboxamide derivatives as modulators of Amyloid Beta (Aβ42) aggregation, the methoxyphenol moiety on the N-phenyl ring was identified as a key pharmacophore for inhibitory activity. nih.govacs.orgnih.govresearchgate.net Specifically, compounds with a 3-hydroxy-4-methoxyphenyl or a 4-hydroxy-3-methoxyphenyl group demonstrated the ability to inhibit Aβ42 aggregation. nih.gov This highlights the importance of specific hydroxyl and methoxy (B1213986) substitutions on the aromatic ring for directing biological activity. While this finding is on N-phenylbenzo[b]thiophene derivatives, it suggests that the substitution pattern on the benzyl (B1604629) ring of N-benzylthiophene-2-carboxamide would be a critical determinant of its activity.

Impact of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be finely tuned by introducing various substituents onto the thiophene and benzyl rings. These substituents exert their effects through a combination of electronic, steric, and lipophilic factors.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the molecule, thereby influencing its interaction with biological targets.

In a study of thiophene carboxamide derivatives, it was found that the presence of electron-withdrawing groups on a phenyl ring attached to the thiophene core minimized the electron density of the thiophene ring. mdpi.com Conversely, in a series of thiophene-2-carboxamide derivatives with antibacterial activity, compounds bearing a methoxy group (an electron-donating group) on an aryl substituent showed enhanced inhibitory activity against both Gram-positive and Gram-negative bacteria compared to those with methyl or chloro substituents. nih.gov This suggests that modulating the electronic environment of the aromatic ring system is a key strategy for optimizing biological activity.

The size and shape of substituents (steric effects) play a crucial role in determining how a molecule fits into the binding site of its biological target. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or hinder it by causing steric clashes.

For instance, in the development of benzothiophene-2-carboxamide inhibitors of SUMO-specific proteases (SENPs), the exploration of an unoccupied hydrophobic pocket with appropriate substituents led to a significant increase in potency. nih.gov This demonstrates that a deep understanding of the target's topology is essential for designing derivatives with optimal steric features.

The replacement of a metabolically labile ester group with a more stable heteroaromatic group in a series of thiazole (B1198619) carboxamides improved the metabolic stability of the compounds, a key aspect of lead optimization. nih.gov This highlights that modifications affecting lipophilicity and metabolic stability are crucial for advancing a lead compound.

Conformational Flexibility and Its Influence on Biological Activity

The this compound scaffold possesses considerable conformational flexibility, primarily around the rotatable bonds of the carboxamide linker and the benzyl group. This flexibility allows the molecule to adopt different spatial arrangements (conformations) to fit into a binding site.

Molecular docking studies on N-phenylbenzo[b]thiophene-2-carboxamide derivatives have shown that the orientation of the bicyclic aromatic ring system plays a major role in determining whether the compounds inhibit or accelerate Aβ42 aggregation. nih.govacs.orgresearchgate.net This suggests that the relative orientation of the thiophene and benzyl rings in this compound, governed by the conformation of the carboxamide linker, is likely to be a critical factor for its biological activity. The ability to adopt a specific, low-energy conformation that is complementary to the target's binding site is often a prerequisite for potent activity.

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with the identification of a "hit" compound from a screening campaign, which is then optimized into a "lead" compound with improved potency, selectivity, and drug-like properties.

A common strategy in lead optimization is to explore the structure-activity relationships around a promising scaffold. For example, starting from a virtual screening hit, a series of benzothiophene-2-carboxamide inhibitors were designed and synthesized to improve their potency and selectivity. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to lead optimization.

Another key strategy is the modification of a lead compound to improve its pharmacokinetic profile. This can involve replacing metabolically unstable groups with more robust ones, as demonstrated in the optimization of a series of carboxamide-based adenosine (B11128) A(2A) receptor antagonists where an ester moiety was replaced with a heteroaromatic group. nih.gov Such modifications aim to enhance the compound's stability and bioavailability, making it a more viable drug candidate.

Design of Targeted Libraries of this compound Analogues

The strategic design of targeted libraries of this compound analogues is a cornerstone in medicinal chemistry for elucidating structure-activity relationships (SAR) and refining the therapeutic profile of this compound class. This methodology involves the methodical alteration of the this compound core to discover analogues with enhanced potency, selectivity, and favorable pharmacokinetic characteristics. The fundamental concept is to create a varied collection of molecules around a shared chemical scaffold, enabling researchers to investigate the chemical space and comprehend how particular structural modifications impact biological effects.

A prevalent strategy is the development of a library by altering the substituents on the benzyl ring. This permits the investigation of the binding pocket that accommodates this portion of the molecule. A library might, for example, feature analogues with electron-donating or electron-withdrawing groups at the ortho, meta, and para positions of the benzyl ring. This systematic variation aids in mapping the electronic and steric needs of the target protein.

Another tactic involves modifying the thiophene ring. Although the thiophene-2-carboxamide core is often preserved to maintain crucial binding interactions, substitutions at other positions on the thiophene ring can be examined to fine-tune the molecule's electronic properties and its orientation within the binding site.

The amide bond, serving as the linker between the thiophene and the amide nitrogen, is a vital component. While less commonly altered in initial library designs, variations in this linker, such as its replacement with bioisosteric alternatives, can be incorporated into more advanced library designs to explore different hydrogen bonding patterns and conformational preferences.